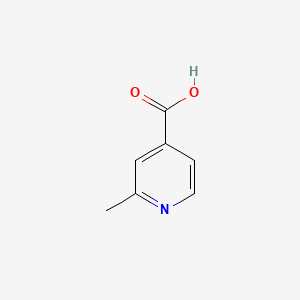

2-Methylisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDHIMMPXRSDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376482 | |

| Record name | 2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-11-8 | |

| Record name | 2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-Methylisonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-methylisonicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. This guide includes illustrative data, step-by-step methodologies for common analytical techniques, and logical workflow diagrams to aid researchers in their experimental design and execution.

Introduction to this compound

This compound, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₂. Its structure, featuring a pyridine ring with a carboxylic acid group at the 4-position and a methyl group at the 2-position, makes it a versatile building block in organic synthesis. It serves as an important raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs. Understanding its solubility in various organic solvents is crucial for process development, formulation, purification, and quality control in these applications.

Quantitative Solubility Data

As of the date of this guide, specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. To assist researchers in the presentation of their findings, the following table provides an illustrative example of how such data can be structured.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x) |

| Methanol | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Ethanol | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Acetone | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Isopropanol | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Ethyl Acetate | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Dichloromethane | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Acetonitrile | 25 | [Hypothetical Value] | [Hypothetical Value] |

| N,N-Dimethylformamide | 25 | [Hypothetical Value] | [Hypothetical Value] |

Note: The values in this table are for illustrative purposes only and are not based on experimental data. Researchers should determine these values experimentally.

Experimental Protocols for Solubility Determination

The following section details robust and widely accepted methodologies for determining the equilibrium solubility of this compound in organic solvents.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Organic solvent of interest (HPLC grade or higher)

-

Glass vials or flasks with airtight screw caps or stoppers

-

Orbital shaker or magnetic stirrer with temperature control (e.g., a thermostatically controlled water bath)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches equilibrium with the solid phase.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C, 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.[2] This step is critical to prevent contamination of the sample with solid material, which would lead to an overestimation of solubility.

The concentration of this compound in the filtered saturated solution can then be determined using one of the analytical methods described below.

This is a straightforward method for determining solubility, particularly in volatile solvents.[4][5][6]

Objective: To determine the mass of dissolved solute in a known mass or volume of the saturated solution.

Procedure:

-

Sample Collection: Pipette a precise volume (e.g., 5 or 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish or beaker.[6]

-

Weighing the Solution: Immediately weigh the dish containing the solution to determine the total mass of the sample.

-

Solvent Evaporation: Place the dish in a ventilated oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying to Constant Mass: Continue drying the residue until a constant mass is achieved (i.e., the mass does not change between successive weighings after cooling in a desiccator).[6]

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility is typically expressed as grams of solute per 100 mL or 100 g of solvent.

-

This method is suitable if this compound has a significant chromophore that absorbs UV-Vis radiation, which is common for pyridine derivatives.[7]

Objective: To determine the concentration of the solute in the saturated solution by measuring its absorbance of light.

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). Pyridine and its derivatives typically show absorption maxima in the UV range, for example, around 250-265 nm.[7]

-

Prepare Standard Solutions: Create a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Analyze the Saturated Solution: Take the clear, filtered saturated solution obtained from the shake-flask method and dilute it with a known factor using the same solvent, so that its absorbance falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which represents its solubility.

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[8][9][10]

Objective: To separate and quantify the concentration of this compound in the saturated solution.

Procedure:

-

Method Development: Develop an appropriate HPLC method (e.g., reverse-phase HPLC) with a suitable column, mobile phase, and detector (e.g., UV detector set at the λmax of the compound) that can effectively separate and quantify this compound.[10]

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the mobile phase or a compatible solvent.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting peak area against concentration.

-

Analyze the Saturated Solution: Take the clear, filtered saturated solution and dilute it with a known factor using the mobile phase or a compatible solvent to bring its concentration into the linear range of the calibration curve.

-

Inject Sample: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the solubility of this compound in the organic solvent.[10]

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows for determining the solubility of this compound.

Caption: Logical workflow for solubility determination.

Caption: Experimental workflow for the Shake-Flask Method.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. blog.brewerscience.com [blog.brewerscience.com]

- 10. pharmaguru.co [pharmaguru.co]

Spectroscopic Analysis of 2-Methylisonicotinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-methylisonicotinic acid, a key building block in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic compound with the molecular formula C₇H₇NO₂. Its structure, consisting of a pyridine ring substituted with a methyl group and a carboxylic acid, makes it a versatile intermediate in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications. This guide presents a summary of its spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: ¹H NMR Spectral Data of a 2-Methyl-Pyridine Carboxylic Acid Derivative (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 | d | 1H | Aromatic H |

| 7.86 | d | 1H | Aromatic H |

| 7.49 | t | 1H | Aromatic H |

| 2.55 | s | 3H | -CH₃ |

Data is representative of a closely related isomer, 6-methyl-2-pyridinecarboxylic acid, as comprehensive data for this compound was not available in the searched resources.[1]

Table 2: ¹³C NMR Spectral Data of Nicotinic Acid (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 167.4 | C=O (Carboxylic Acid) |

| 153.1 | Aromatic C |

| 141.8 | Aromatic C |

| 126.4 | Aromatic C |

| 107.0 | Aromatic C |

Data is for the parent compound, nicotinic acid, to provide an indication of the chemical shifts for the pyridine ring and carboxylic acid carbons.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1300 | Medium | C-O stretch / O-H bend |

This data is predicted based on characteristic IR absorption frequencies for carboxylic acids and substituted pyridines.[4][5][6][7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 137 | ~100 | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [M - OH]⁺ |

| 92 | Moderate | [M - COOH]⁺ |

The molecular weight of this compound is 137.14 g/mol . The fragmentation pattern is predicted based on the typical behavior of carboxylic acids and pyridine derivatives.[11]

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-200 ppm).

-

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the solid sample.

-

IR Spectroscopy Protocol:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the KBr pellet without the sample).

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Electron Ionization (EI): This is a common method for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where ions are formed.

Mass Spectrometry Protocol:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range to identify the molecular ion and major fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectral data and protocols presented in this guide provide a foundational understanding of the spectroscopic characteristics of this compound. While comprehensive, directly measured data for this specific compound can be elusive in public domains, the analysis of its structural analogues offers valuable insights for its identification and characterization. The combination of NMR, IR, and MS techniques, as outlined, provides a robust methodology for confirming the structure and purity of this compound, which is essential for its application in research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to 2-Methylisonicotinic Acid (CAS 4021-11-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisonicotinic acid, with CAS number 4021-11-8, is a substituted pyridinecarboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including a pyridine ring, a carboxylic acid group, and a methyl group, offer multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis, purification, and analysis, and its significant role in the development of targeted therapeutics, particularly as a key intermediate for the IKKβ inhibitor ML-120B.

Physicochemical Properties

This compound is typically a white to off-white or light brown crystalline powder.[1] A summary of its key quantitative physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4021-11-8 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Melting Point | 295-299 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 368.2 ± 22.0 °C at 760 mmHg | [1] |

| pKa (Predicted) | 2.02 ± 0.10 | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| Solubility | While specific quantitative data for this compound is not readily available, its isomer, nicotinic acid, is soluble in hot water and ethanol, and highly soluble in dimethyl sulfoxide (DMSO).[3][4] It is expected to have low solubility in non-polar organic solvents. | [3][4] |

Experimental Protocols

Synthesis: Oxidation of 2,4-Lutidine

A common synthetic route to this compound involves the selective oxidation of one of the methyl groups of 2,4-lutidine. While a specific detailed protocol was not found in the immediate search results, a general procedure can be outlined based on established chemical principles for the oxidation of alkylpyridines.

Materials:

-

2,4-Lutidine

-

Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

Procedure:

-

In a reaction vessel, a solution of 2,4-lutidine in water is prepared.

-

The solution is acidified with sulfuric acid.

-

A strong oxidizing agent, such as potassium permanganate, is added portion-wise while maintaining the reaction temperature.

-

After the addition is complete, the mixture is heated to drive the reaction to completion.

-

The reaction is cooled, and any excess oxidizing agent is quenched by the addition of sodium bisulfite.

-

The precipitated manganese dioxide is removed by filtration.

-

The pH of the filtrate is adjusted to the isoelectric point of this compound using hydrochloric acid or sodium hydroxide to precipitate the crude product.

-

The crude product is collected by filtration, washed with cold water, and dried.

Below is a Graphviz diagram illustrating the general experimental workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[5][6]

Materials:

-

Crude this compound

-

Ethanol or an ethanol/water mixture

-

Activated charcoal (optional)

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

The crude this compound is placed in an Erlenmeyer flask.

-

The minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture) is added to dissolve the solid completely.[6]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

The hot solution is filtered by gravity filtration to remove insoluble impurities and activated charcoal.

-

The filtrate is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[2][7]

-

The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

The crystals are washed with a small amount of cold solvent.

-

The purified this compound is dried in a vacuum oven.

Analytical Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of NaOD to aid solubility.

Expected ¹H NMR Signals:

-

A singlet for the methyl (CH₃) protons.

-

Signals corresponding to the protons on the pyridine ring. The exact chemical shifts and splitting patterns will depend on the substitution pattern.

-

A broad singlet for the carboxylic acid (COOH) proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

-

A signal for the methyl carbon.

-

Signals for the carbons of the pyridine ring.

-

A signal for the carboxylic acid carbon.

The integration of the proton signals can be used to confirm the relative number of protons in different environments, and the absence of significant impurity peaks indicates a high degree of purity.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the synthesis of the selective IκB kinase β (IKKβ) inhibitor, ML-120B (N-[6-chloro-7-methoxy-9H-β-carbolin-8-yl]-2-methylnicotinamide).[8][9] IKKβ is a critical component of the canonical NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.[10][11]

The NF-κB transcription factors are normally held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IKK complex, which includes the catalytic subunits IKKα and IKKβ, is activated.[1] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[11][12] The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response and cell survival.[10]

By inhibiting IKKβ, compounds derived from this compound, such as ML-120B, can block the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[8] This mechanism of action makes IKKβ inhibitors promising therapeutic agents for inflammatory diseases and certain types of cancer where the NF-κB pathway is constitutively active.[9][11]

The following Graphviz diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by IKKβ inhibitors derived from this compound.

Applications in Drug Development

The primary application of this compound in drug development is its role as a key starting material and intermediate.[1] Its utility is highlighted in the synthesis of:

-

IKKβ Inhibitors: As detailed above, it is a precursor to ML-120B, a potent and selective inhibitor of IKKβ investigated for the treatment of inflammatory diseases like rheumatoid arthritis and certain cancers, including multiple myeloma.[8][13]

-

Oncolytic Drugs: It is also an intermediate in the synthesis of BAY-1082439, a selective PI3Kα/β/δ inhibitor with applications in cancer therapy.[14]

The versatility of the pyridinecarboxylic acid scaffold suggests that this compound can be used to generate libraries of compounds for screening against various biological targets.

Safety Information

This compound is an irritant. Standard laboratory safety precautions should be taken when handling this compound.

| Hazard Information | GHS Pictogram | Signal Word | Hazard Statements |

| GHS Classification | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. famu.edu [famu.edu]

- 4. researchgate.net [researchgate.net]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

physical and chemical properties of 2-Methylisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methylisonicotinic acid. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of key processes to support research and development activities.

Core Properties of this compound

This compound, also known as 2-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative.[1][2] Its structure, featuring a carboxylic acid group and a methyl group on a pyridine ring, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3][4]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [1][4] |

| Melting Point | 294 - 299 °C | [4][5] |

| Boiling Point | 368.2 ± 22.0 °C (Predicted) | [4][5] |

| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water | [6] |

Table 2: Chemical and Computational Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [5][7] |

| Molecular Weight | 137.14 g/mol | [5][7] |

| CAS Number | 4021-11-8 | [1] |

| pKa | 2.02 ± 0.10 (Predicted) | [4] |

| LogP | 1.08822 | [7] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [7][8] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 1 | [7] |

| SMILES | CC1=NC=CC(=C1)C(=O)O | [2][7] |

| InChIKey | PMDHIMMPXRSDML-UHFFFAOYSA-N | [2][4] |

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The exact chemical shifts would depend on the solvent used. For the related isonicotinic acid in DMSO-d₆, aromatic protons appear between δ 7.8 and 8.8 ppm.[9] The methyl group protons of this compound would likely appear as a singlet in the upfield region (around δ 2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the carboxylic acid carbon, the carbons of the pyridine ring, and the methyl carbon.

-

IR (Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹), and C-H stretching of the methyl and aromatic groups.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).

Spectra for this compound are available in public databases such as ChemicalBook for detailed analysis.[10]

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible data.

A common synthetic route to this compound involves the oxidation of 2,4-lutidine (2,4-dimethylpyridine).

Protocol: Oxidation of 2,4-Lutidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-lutidine and a suitable oxidizing agent (e.g., potassium permanganate or selenium dioxide) in an appropriate solvent like water or pyridine.[3]

-

Reaction Execution: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using potassium permanganate, the manganese dioxide byproduct is removed by filtration.

-

Isolation: Acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the product, this compound.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified product.

Caption: Synthetic workflow for this compound.

NMR titration is a powerful method for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[11][12][13]

Protocol: NMR Titration for pKa Determination

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent system (e.g., D₂O or a mixed aqueous-organic solvent) across a range of pH (or pD) values.[13] The pH can be adjusted by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.[13]

-

Data Analysis: Identify a proton signal (e.g., one of the aromatic protons) that shows a significant chemical shift change upon protonation/deprotonation.

-

Curve Fitting: Plot the chemical shift (δ) of the selected proton against the pH of the solution. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[12]

Caption: Workflow for pKa determination using NMR titration.

The shake-flask method is the gold standard for determining equilibrium solubility.[14]

Protocol: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, or buffers at pH 1.2, 4.5, and 6.8) in a sealed flask.[15][16]

-

Equilibration: Agitate the flask at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[14][16]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).[14]

-

Quantification: Withdraw a precise aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the shake-flask solubility method.

Biological Activity and Signaling Pathways

While specific signaling pathway interactions for this compound are not extensively documented, its structural similarity to nicotinic acid (niacin) suggests potential biological relevance. Nicotinic acid is known to interact with the G protein-coupled receptor HM74A (also known as GPR109A).[17] Activation of this receptor can influence lipid metabolism and is linked to the arachidonic acid (AA) signaling pathway, which is involved in the prostaglandin release that causes skin flushing, a common side effect of niacin therapy.[17]

Derivatives of nicotinic and isonicotinic acids have been explored for a wide range of biological activities, including antibacterial and antifungal properties.[18][19][20][21] The specific activity of this compound would be an area for further investigation.

Caption: Simplified nicotinic acid signaling pathway via HM74A.

References

- 1. This compound | 4021-11-8 | TCI AMERICA [tcichemicals.com]

- 2. 2-Methylpyridine-4-carboxylic acid | C7H7NO2 | CID 2762821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4021-11-8 [chemicalbook.com]

- 4. This compound CAS#: 4021-11-8 [amp.chemicalbook.com]

- 5. This compound CAS NO. :4021-11-8, China this compound CAS NO. :4021-11-8 Selling, Selling China this compound CAS NO. :4021-11-8, Worldyang Chemi [chemnet.com]

- 6. Methyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]

- 7. chemscene.com [chemscene.com]

- 8. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isonicotinic acid(55-22-1) 1H NMR [m.chemicalbook.com]

- 10. This compound(4021-11-8) 1H NMR spectrum [chemicalbook.com]

- 11. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. scielo.br [scielo.br]

- 17. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 21. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics of 2-methylisonicotinic acid in its crystalline state. While a complete, publicly available crystal structure for this compound has not been identified in leading crystallographic databases at the time of this report, this document outlines the established experimental protocols for its synthesis, crystallization, and crystal structure determination via single-crystal X-ray diffraction. Furthermore, based on the known crystal structure of the closely related isonicotinic acid, this guide presents the anticipated molecular geometry, intermolecular interactions, and crystal packing motifs. This information is crucial for researchers in materials science and drug development for understanding the solid-state properties of this compound.

Introduction

This compound, a derivative of pyridine-4-carboxylic acid, is a valuable building block in the synthesis of pharmaceuticals and other functional organic materials. Its molecular structure, featuring a pyridine ring, a carboxylic acid group, and a methyl group, allows for a variety of intermolecular interactions that dictate its crystal packing and, consequently, its physicochemical properties such as solubility, melting point, and stability. A thorough understanding of its crystal structure is therefore paramount for its application in drug development and materials science.

This guide details the typical experimental workflow for the crystal structure analysis of a small organic molecule like this compound. It also provides a predictive analysis of its crystal structure based on analogous compounds.

Molecular Properties of this compound

A summary of the key molecular properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 2-methylpyridine-4-carboxylic acid |

| CAS Number | 4021-11-8 |

| Canonical SMILES | CC1=NC=CC(=C1)C(=O)O |

| Predicted Melting Point | 295-299 °C |

Experimental Protocols

The determination of the crystal structure of this compound would follow a well-established set of experimental procedures.

Synthesis and Purification

This compound can be synthesized through the oxidation of 2,4-lutidine (2,4-dimethylpyridine). A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution. The reaction is typically heated to drive it to completion. After the reaction, the manganese dioxide byproduct is removed by filtration. The product, this compound, is then isolated by acidification of the filtrate, which causes it to precipitate out of the solution.

The crude product is purified by recrystallization. A suitable solvent system, such as an ethanol/water mixture, is used to dissolve the compound at an elevated temperature, followed by slow cooling to allow for the formation of high-quality crystals.

Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis.[1] Several methods can be employed:

-

Slow Evaporation: A saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture with water) is prepared. The container is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. Over time, single crystals will form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.[1] The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these reflections are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.

This initial model is then refined using a least-squares method. In this process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.

Predicted Intermolecular Interactions in this compound Crystal

Based on the known crystal structure of isonicotinic acid, it is highly probable that the crystal structure of this compound is stabilized by strong intermolecular hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). The pyridine nitrogen atom is also a strong hydrogen bond acceptor.

The most likely primary interaction is a hydrogen bond between the carboxylic acid proton of one molecule and the pyridine nitrogen of an adjacent molecule. This would lead to the formation of infinite chains or cyclic motifs. Additionally, the carbonyl oxygen of the carboxylic acid can accept a hydrogen bond from the hydroxyl group of another carboxylic acid, leading to dimer formation.

The following diagram illustrates these potential hydrogen bonding interactions.

Predicted Crystal Data

While the precise unit cell parameters and space group for this compound are not available, we can anticipate some general features based on related structures. It is likely to crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The presence of the methyl group, compared to isonicotinic acid, will likely lead to a larger unit cell volume.

Conclusion

This technical guide has outlined the essential methodologies for the crystal structure analysis of this compound. Although a definitive crystal structure is not yet publicly available, the provided experimental protocols and predictive analysis of its solid-state behavior offer a valuable resource for researchers. The anticipated strong intermolecular hydrogen bonding will be a key determinant of its crystal packing and physical properties. The detailed workflow and visualizations serve as a practical guide for the characterization of this and similar small organic molecules, which is of significant interest to the pharmaceutical and materials science communities.

References

Theoretical Properties of 2-Methylisonicotinic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, its structural motifs are foundational in the development of various pharmacologically active agents. This technical guide provides a comprehensive overview of the theoretical properties of this compound, summarizing its physicochemical characteristics, expected spectroscopic data, and its pivotal role as a synthetic intermediate. Detailed, generalized experimental protocols for its synthesis and analysis are presented, alongside logical and experimental workflow visualizations to support further research and development.

Introduction

This compound (CAS No: 4021-11-8) is a derivative of isonicotinic acid, a well-established pharmacophore in drug discovery. While isonicotinic acid itself is a precursor to the anti-tuberculosis drug isoniazid, its methylated analogue serves as a crucial building block for more complex molecules.[1] The presence of the carboxylic acid, pyridine nitrogen, and methyl group offers multiple sites for chemical modification, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] Notably, derivatives of this compound are key components in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4] This guide aims to consolidate the theoretical and known properties of this compound to serve as a foundational resource for professionals in the field.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These values, derived from experimental data and computational predictions, are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [2][5] |

| Molecular Weight | 137.14 g/mol | [2][5] |

| Appearance | White to almost white powder/crystal | [6][7] |

| Melting Point | 294 - 299 °C (decomposes) | [2][3] |

| Boiling Point (Predicted) | 368.2 ± 22.0 °C at 760 mmHg | [2][3] |

| pKa (Predicted) | 2.02 ± 0.10 | [2][3] |

| LogP (Predicted) | 1.088 | [5] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

| CAS Number | 4021-11-8 | [2][6] |

Spectroscopic Properties (Theoretical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons on the pyridine ring, in addition to a broad singlet for the carboxylic acid proton.

-

Aromatic Protons (H3, H5, H6): Expected to appear in the δ 7.0-9.0 ppm region. The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling constants.

-

Methyl Protons (-CH₃): A singlet is expected in the upfield region, typically around δ 2.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on solvent and concentration, is expected far downfield, typically δ 10-13 ppm.[3][8]

-

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in unique chemical environments.

-

Carboxylic Carbon (C=O): Expected in the δ 165-185 ppm range.[9]

-

Pyridine Ring Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the methyl group (C2) and the carboxyl group (C4) will have distinct shifts from the others.[9][10]

-

Methyl Carbon (-CH₃): Expected in the upfield region, typically δ 15-25 ppm.[9]

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Alkyl) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 (strong) | Stretching |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 (multiple bands) | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

Table data is based on standard IR correlation tables.[5][6][11][12][13]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z of 137. Key fragmentation patterns would likely involve:

-

Loss of -OH (m/z 120): A common fragmentation for carboxylic acids.[14]

-

Loss of -COOH (m/z 92): Decarboxylation leading to a methylpyridine fragment.[14]

-

Further fragmentation of the pyridine ring.

Biological Activity and Pharmacological Relevance

Direct studies on the biological activity of this compound are limited. Its primary significance lies in its role as a key synthetic intermediate for pharmacologically active compounds.

Intermediate for PARP Inhibitors

This compound and its derivatives are critical starting materials in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[4] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations. The synthesis of these inhibitors often involves multi-step processes where the pyridine scaffold of this compound is elaborated to fit into the nicotinamide binding pocket of the PARP enzyme.

Potential Antimicrobial and Anti-inflammatory Activity

The broader class of isonicotinic acid derivatives has demonstrated significant antimicrobial and anti-inflammatory properties.[1] While not specifically confirmed for the 2-methyl derivative, its structural similarity to other active compounds suggests it could be a valuable scaffold for developing new agents in these therapeutic areas.

Experimental Protocols (Generalized)

The following sections outline generalized, representative protocols for the synthesis and analysis of this compound based on established chemical principles for similar compounds.

Synthesis via Oxidation of 2,4-Lutidine

A common method for preparing pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. This compound can be synthesized by the selective oxidation of the methyl group at the 4-position of 2,4-lutidine. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation.[15][16]

Materials:

-

2,4-Lutidine

-

Potassium Permanganate (KMnO₄)

-

Water (H₂O)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification

-

Sodium bisulfite (NaHSO₃) for quenching excess permanganate

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4-lutidine in water.

-

Oxidation: Slowly add a solution of potassium permanganate in water to the stirred 2,4-lutidine solution. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.

-

Quenching: Add sodium bisulfite to the filtrate until the solution becomes colorless to destroy any remaining KMnO₄.

-

Isolation: Carefully acidify the filtrate with a mineral acid (e.g., H₂SO₄) to a pH of approximately 3-4. The product, this compound, will precipitate out of the solution as it is least soluble near its isoelectric point.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity assessment of this compound.

5.2.1 High-Performance Liquid Chromatography (HPLC)

Instrumentation & Conditions (Representative):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][17]

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[7][17]

-

Mobile Phase B: Acetonitrile or Methanol.[7]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. For example, 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.[17]

-

Detection: UV detector at a wavelength of ~264 nm, which is near the absorbance maximum for the parent isonicotinic acid.[18]

-

Column Temperature: 30-40 °C.

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable diluent, which is often a mixture of the mobile phases (e.g., 50:50 water:acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and polar nature. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).[19]

Generalized Derivatization (Esterification):

-

Dissolve the dried sample in a suitable solvent (e.g., Toluene).

-

Add a derivatizing agent such as BF₃-Methanol or a silylation agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

-

The resulting solution containing the volatile derivative can then be directly injected into the GC-MS system.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable and versatile building block in organic synthesis. While direct pharmacological applications are not extensively documented, its role as a key intermediate, particularly in the synthesis of advanced cancer therapeutics like PARP inhibitors, is firmly established. The theoretical spectroscopic data and generalized experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic and analytical endeavors. Further experimental work to fully characterize its spectroscopic properties and explore its potential direct biological activities would be a valuable contribution to the field.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 2. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR [m.chemicalbook.com]

- 3. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0012130) [hmdb.ca]

- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. Livestock Metabolome Database: 1H NMR Spectrum (LMDB00264) [lmdb.ca]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000243) [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]

- 18. spectrabase.com [spectrabase.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 2-Methylisonicotinic Acid: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Methylisonicotinic acid (CAS No. 4021-11-8). The following sections detail crucial data on its properties, hazards, handling procedures, and emergency responses, compiled to ensure its safe use in research and development settings.

Chemical and Physical Properties

This compound, also known as 2-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative.[1][2] It serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4021-11-8 | [2][4] |

| Molecular Formula | C₇H₇NO₂ | [2][4] |

| Molecular Weight | 137.14 g/mol | [2][4] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 295-299 °C (decomposes) | [2] |

| Boiling Point | 368.2 ± 22.0 °C (Predicted) | [2] |

| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.02 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room temperature; keep in a dark, dry place | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Warning |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Warning |

Note: While some sources also indicate potential for respiratory irritation (H335), this is not universally listed for this compound itself but is common for related nicotinic acid derivatives.[5]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and dark place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Detailed toxicological data for this compound is limited. However, based on its GHS classification, it is known to be a skin and eye irritant. The toxicological properties have not been fully investigated.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a common method for forming an amide bond from this compound and a primary or secondary amine using a coupling agent.

Materials:

-

This compound

-

Amine of choice

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Reaction vessel and magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography system)

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent, add the amine (1.0-1.2 equivalents) and the organic base (2.0-3.0 equivalents).

-

Add the coupling agent (1.1-1.5 equivalents) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualization of a Potential Biological Pathway

Currently, there is no established signaling pathway directly attributed to this compound in publicly available literature. However, its structural analog, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[6] PARP enzymes are crucial for DNA repair. In the context of certain cancers with deficiencies in other DNA repair mechanisms (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and cancer cell death.

The following diagram illustrates the general DNA damage repair pathway involving PARP and the inhibitory action of compounds derived from similar structural scaffolds.

References

An In-depth Technical Guide to the Reactivity of 2-Methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methyl group, provides multiple sites for chemical modification, making it a versatile building block for the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the reactivity of this compound, including its physicochemical properties, key reactions, and its application in drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and for the design of reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 137.14 g/mol | --INVALID-LINK-- |

| Melting Point | 295-299 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 368.2 ± 22.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 2.02 ± 0.10 | --INVALID-LINK-- |

| LogP (Predicted) | 1.08822 | --INVALID-LINK-- |

| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |

| CAS Number | 4021-11-8 | --INVALID-LINK-- |

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. Typical spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR | Data available from various suppliers like ChemicalBook. |

| ¹³C NMR | Data available from various suppliers like ChemicalBook. |

| IR | Data available from various suppliers like ChemicalBook. |

| Mass Spectrometry | Data available from various suppliers like ChemicalBook. |

Core Reactivity

The reactivity of this compound is primarily governed by the interplay of its three key functional components: the carboxylic acid group, the pyridine ring, and the methyl group.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many transformations, allowing for the formation of a variety of derivatives.

-

Acidity and Salt Formation: As a carboxylic acid, it readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt. The predicted pKa of 2.02 suggests it is a relatively strong acid for a carboxylic acid, influenced by the electron-withdrawing nature of the pyridine ring.[2]

-

Esterification: this compound can be converted to its corresponding esters through various methods, most commonly via acid-catalyzed esterification (Fischer esterification) with an alcohol.

-

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a crucial reaction in the synthesis of many biologically active molecules and is often facilitated by coupling agents.

-

Conversion to Acyl Chloride: The hydroxyl group of the carboxylic acid can be replaced by a chloride atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, yielding the highly reactive 2-methylisonicotinoyl chloride.

Reactivity of the Pyridine Ring

The pyridine ring is an aromatic heterocycle with a nitrogen atom that influences its reactivity.

-

Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated by strong acids.

-

Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is less common than electrophilic substitution in benzene rings. The positions on the ring are activated or deactivated towards substitution based on the existing substituents.

-

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring system.

Reactivity of the Methyl Group

The methyl group is generally the least reactive site but can undergo reactions under specific conditions.

-

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

-

Halogenation: Radical halogenation of the methyl group can occur under UV light or with radical initiators.

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Protocol for Esterification (Fischer Esterification)

This protocol describes the synthesis of methyl 2-methylisonicotinate.

Materials:

-

This compound

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, suspend this compound in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by distillation or column chromatography if necessary.

Protocol for Amide Coupling

This protocol outlines a general procedure for the formation of an amide from this compound and an amine using a coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction vessel, magnetic stirrer

Procedure:

-